

Spectroscopic Analysis of 4-Chlorobutyric Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Chlorobutyric acid

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **4-Chlorobutyric acid**. It includes tabulated spectral data for easy reference, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The following sections present the key spectroscopic data for **4-Chlorobutyric acid** (CAS No: 627-00-9), a compound of interest in various chemical and pharmaceutical research domains.

¹H NMR Spectral Data

The ¹H NMR spectrum of **4-Chlorobutyric acid** exhibits distinct signals corresponding to the different proton environments in the molecule. The data presented below was acquired in a deuterated chloroform (CDCl₃) solvent.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~11.8	Broad Singlet	-COOH
3.61	Triplet	-CH ₂ -Cl
2.56	Triplet	-CH ₂ -COOH
2.11	Quintet	-CH ₂ -CH ₂ -CH ₂ -

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of **4-Chlorobutyric acid**. The chemical shifts are indicative of the electronic environment of each carbon atom.

Chemical Shift (δ) ppm	Assignment
~179	C=O
~44	-CH ₂ -Cl
~32	-CH ₂ -COOH
~28	-CH ₂ -CH ₂ -CH ₂ -

IR Absorption Data

The infrared spectrum of **4-Chlorobutyric acid** reveals characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic Acid)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1420	Medium	O-H bend (Carboxylic Acid)
~1290	Medium	C-O stretch (Carboxylic Acid)
~650	Medium	C-Cl stretch

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra of liquid samples like **4-Chlorobutyric acid**. Instrument-specific parameters may require optimization.

^1H and ^{13}C NMR Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-20 mg of **4-Chlorobutyric acid** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
- Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).

3. Data Acquisition:

- For ^1H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
- For ^{13}C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
- Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

- Place a drop of liquid **4-Chlorobutyric acid** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first to create a thin liquid film between the plates.

2. Instrument Setup:

- Place the salt plate assembly into the sample holder of the FTIR spectrometer.
- Ensure the instrument's sample compartment is closed to minimize atmospheric interference (e.g., from CO_2 and water vapor).

3. Data Acquisition:

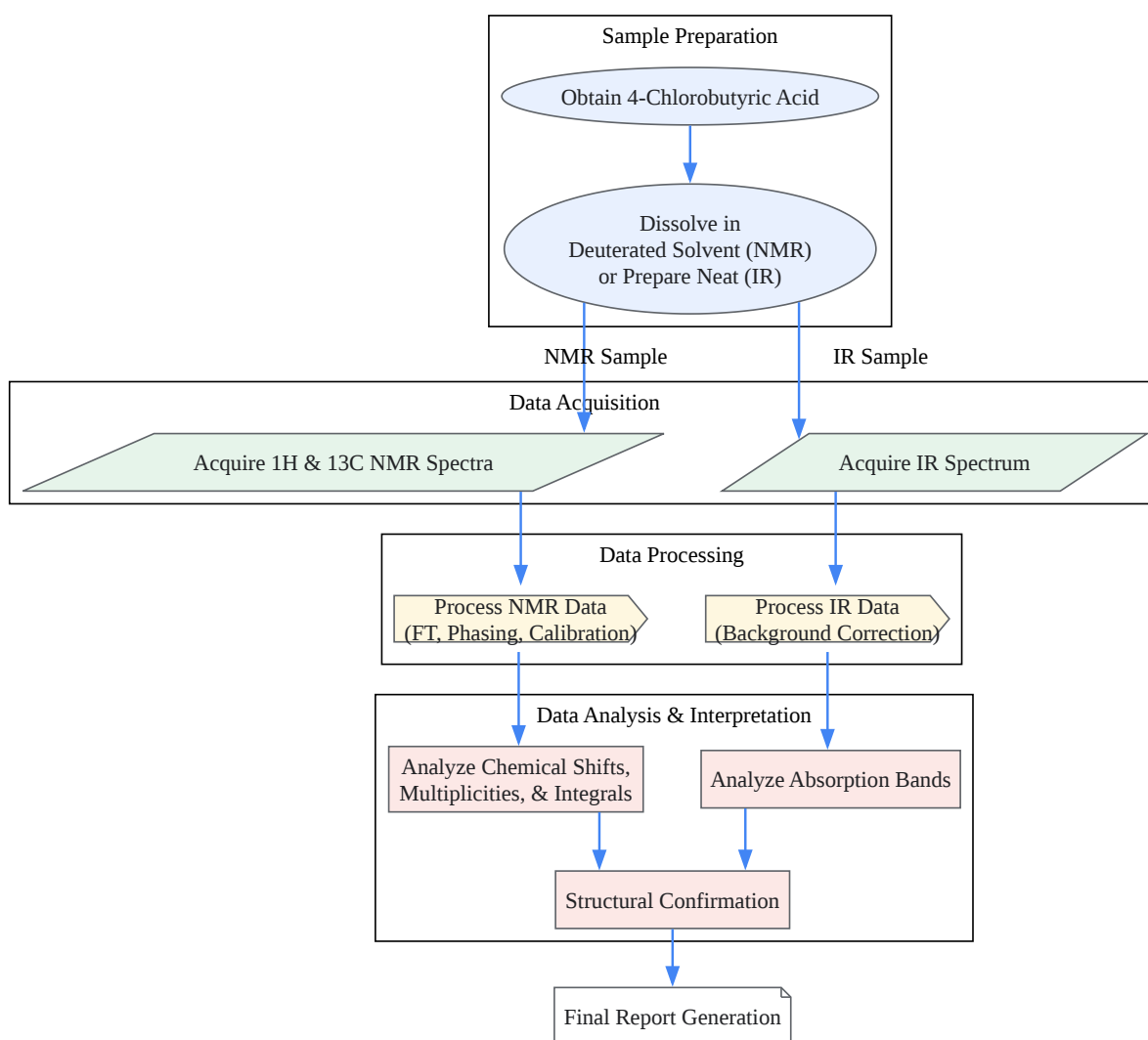
- Collect a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
- Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

4. Data Processing:

- Identify and label the significant absorption peaks in the spectrum.
- Correlate the observed peak positions (in cm^{-1}) with known functional group vibrational frequencies to aid in structural elucidation.

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4-Chlorobutyric acid**.



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A generalized workflow for spectroscopic analysis.

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